4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one
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Overview
Description
4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one is a heterocyclic compound that contains a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Shares the aminoethyl group but has a different core structure.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of the pyrazolone ring.
Uniqueness
4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one is unique due to its specific combination of functional groups and the pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h5H,2-4,8H2,1H3,(H,10,11) |
InChI Key |
NLZCCJKSHAHZNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)C1CCN |
Origin of Product |
United States |
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